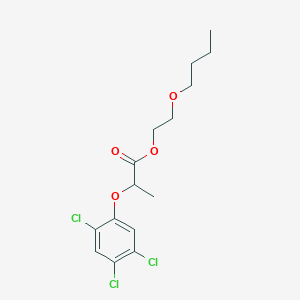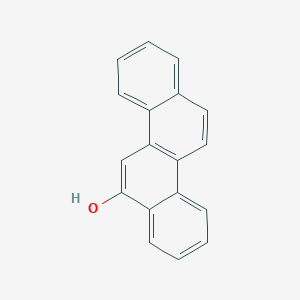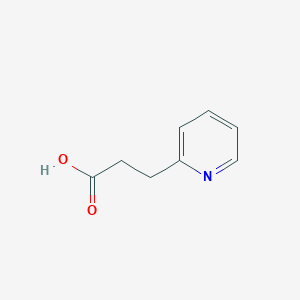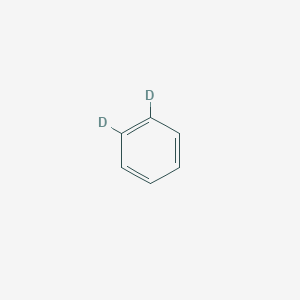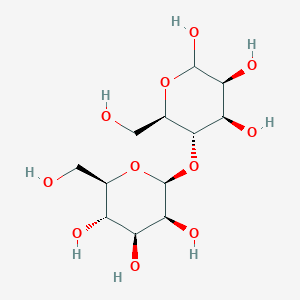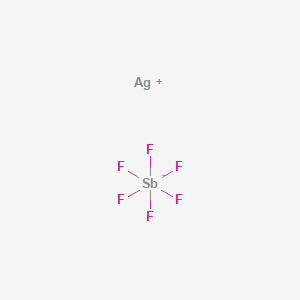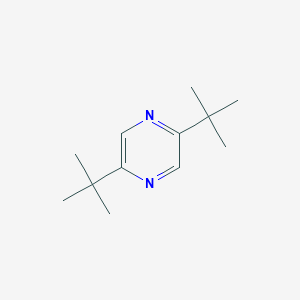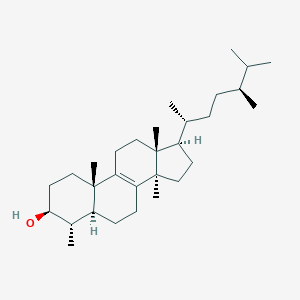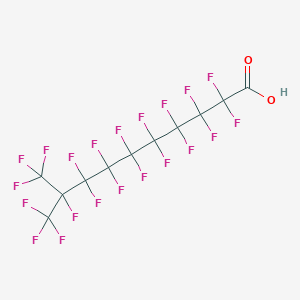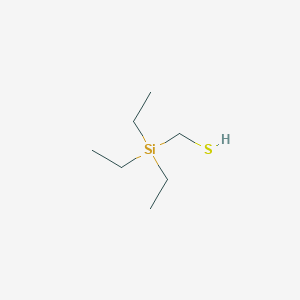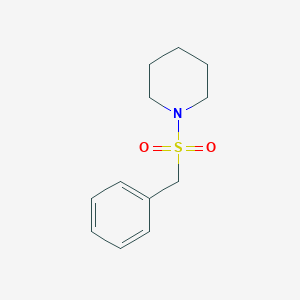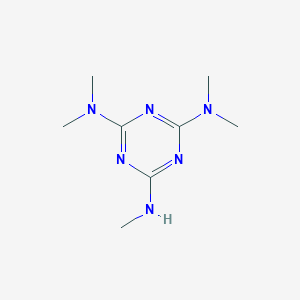![molecular formula C13H20O4Si B108072 Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-85-9](/img/structure/B108072.png)
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester, also known as Anisole-4-trimethylsilyloxymethyl acetate, is a chemical compound that belongs to the class of organic compounds known as acetate esters. This compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a protecting group for various functional groups in organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. However, it is believed to be relatively non-toxic and has low levels of toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester in lab experiments include its high purity, low toxicity, and ease of handling. However, its limitations include its high cost and limited availability.
Orientations Futures
There are several future directions for research on acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester. One area of research could be the development of new synthetic methods for this compound. Another area of research could be the exploration of its potential use as a protecting group for various functional groups in organic compounds. Additionally, research could be conducted to explore its potential use in the development of new materials such as polymers and coatings.
Méthodes De Synthèse
The synthesis of acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester can be achieved through the reaction of anisole with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to produce the final product.
Applications De Recherche Scientifique
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used in the development of new materials such as polymers and coatings.
Propriétés
Numéro CAS |
15964-85-9 |
|---|---|
Nom du produit |
Acetic acid, [4-methoxy-3-(trimethylsiloxy)phenyl]-, methyl ester |
Formule moléculaire |
C13H20O4Si |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
methyl 2-(4-methoxy-3-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-11-7-6-10(9-13(14)16-2)8-12(11)17-18(3,4)5/h6-8H,9H2,1-5H3 |
Clé InChI |
DQBZZPQHYXKMKT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)OC)O[Si](C)(C)C |
Synonymes |
[4-Methoxy-3-(trimethylsiloxy)phenyl]acetic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



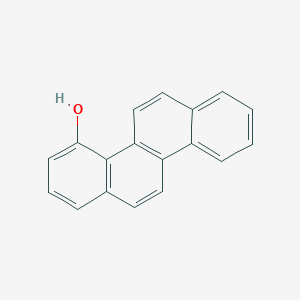
![Dimethyl 6,6'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B107991.png)
